Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
CAS No.: 1169977-62-1
Cat. No.: VC2987758
Molecular Formula: C12H16BrN3O2
Molecular Weight: 314.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1169977-62-1 |
|---|---|
| Molecular Formula | C12H16BrN3O2 |
| Molecular Weight | 314.18 g/mol |
| IUPAC Name | ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C12H16BrN3O2/c1-2-18-11(17)9-3-5-16(6-4-9)12-14-7-10(13)8-15-12/h7-9H,2-6H2,1H3 |
| Standard InChI Key | CDNBEUWALNYVAY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br |
Introduction
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. This compound features a piperidine ring linked to a brominated pyrimidine moiety and an ethyl ester group, contributing to its unique chemical properties and potential biological activities.
Synthesis and Chemical Reactions
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can be synthesized through various methods, often involving nucleophilic substitution or coupling reactions between piperidine derivatives and brominated pyrimidines. The compound can undergo several types of chemical reactions, including hydrolysis, which may involve refluxing in water with a catalytic amount of acid, and other transformations that allow for the generation of diverse derivatives.
Applications and Research Findings
This compound is of interest in medicinal chemistry due to its potential as a building block for synthesizing pharmacologically active compounds. Its unique structure and reactivity make it valuable for both academic research and industrial applications.
Table: Potential Applications and Related Compounds
| Compound Name | Structure Features | Biological Activity/Use |
|---|---|---|
| Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | Brominated pyrimidine, ethyl ester | Potential in medicinal chemistry for synthesizing active compounds |
| 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | Similar structure without ethyl ester | Used in various chemical syntheses |
| Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate | Brominated pyridine instead of pyrimidine | Targeting neurological disorders |
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